molecular formula C21H19N3O4 B4984412 N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No.: B4984412
M. Wt: 377.4 g/mol
InChI Key: VRZSZLOKDGBFLZ-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: is a complex organic compound that features an indole moiety, an oxazole ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be constructed through the cyclization of α-hydroxyketones with amides in the presence of a dehydrating agent.

    Coupling Reactions: The indole and oxazole intermediates are then coupled using a suitable linker, such as a methoxyphenoxy group, through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, modulating their activity. The oxazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide: can be compared with similar compounds such as:

The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or similar compounds.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-15-5-3-6-16(10-15)27-13-20-24-19(12-28-20)21(25)23-11-14-4-2-7-18-17(14)8-9-22-18/h2-10,12,22H,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZSZLOKDGBFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NCC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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